molecular formula C20H22N2O5 B2664862 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide CAS No. 2034296-28-9

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide

Cat. No.: B2664862
CAS No.: 2034296-28-9
M. Wt: 370.405
InChI Key: DCBUUWDJHAWRGK-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide is a synthetic small molecule of significant interest in medicinal chemistry and early-stage drug discovery. Its structure incorporates a benzo[d][1,3]dioxole (methylenedioxyphenyl) moiety, a functional group prevalent in numerous bioactive compounds and known to influence interactions with biological systems . This core is linked via a methylene bridge to an isonicotinamide scaffold, which is further functionalized with a (tetrahydro-2H-pyran-4-yl)methoxy group. The tetrahydropyran ring is a common pharmacokinetic-friendly substituent used to modulate a compound's properties. The distinct molecular architecture of this compound, featuring multiple hydrogen bond acceptors and donors, along with aromatic and aliphatic rings, makes it a valuable chemical tool for researchers. Its primary research applications include serving as a key intermediate in organic synthesis, a building block for the development of targeted chemical libraries, and a probe for investigating novel biological targets in high-throughput screening campaigns. This product is intended for research and development purposes in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(oxan-4-ylmethoxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O5/c23-20(22-11-15-1-2-17-18(9-15)27-13-26-17)16-3-6-21-19(10-16)25-12-14-4-7-24-8-5-14/h1-3,6,9-10,14H,4-5,7-8,11-13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCBUUWDJHAWRGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=NC=CC(=C2)C(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C20H22N2O5
  • Molecular Weight : 370.405 g/mol
  • IUPAC Name : N-(1,3-benzodioxol-5-ylmethyl)-2-(oxan-4-ylmethoxy)pyridine-4-carboxamide

The structure includes a benzodioxole moiety, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Synthesis

The synthesis of this compound involves several steps:

  • Formation of the Benzodioxole Unit : The initial step typically involves the reaction of appropriate precursors under controlled conditions to yield the benzodioxole structure.
  • Coupling with Isonicotinamide : The benzodioxole derivative is then coupled with isonicotinamide to form the final product.
  • Purification : The compound is purified using techniques such as column chromatography to ensure high purity levels for biological testing.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit notable anticancer properties. For instance, derivatives containing benzodioxole have shown cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

Studies have demonstrated that compounds with similar structural motifs possess anti-inflammatory activity. For example, certain derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of inflammatory mediators such as prostaglandins . This suggests that this compound may also exert similar effects.

Modulation of ATP-Binding Cassette Transporters

Research has highlighted the potential of related compounds as modulators of ATP-binding cassette (ABC) transporters. These transporters play crucial roles in drug resistance in cancer therapy. Compounds that can modulate these transporters may enhance the efficacy of chemotherapeutic agents .

Case Studies and Research Findings

StudyFindings
Study on Anti-inflammatory ActivityCompounds with similar structures showed significant inhibition of COX activity, leading to decreased IL-1β levels in vitro .
Anticancer EfficacySeveral derivatives demonstrated cytotoxicity against breast and lung cancer cell lines, with IC50 values indicating potent activity .
ABC Transporter ModulationCertain derivatives were found to enhance the uptake of chemotherapeutic agents in resistant cancer cells .

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex molecular structure characterized by the presence of a benzo[d][1,3]dioxole moiety, which is known for its pharmacological properties. Its structure can be represented as follows:

  • Molecular Formula : C19H22N2O4
  • Molecular Weight : 342.39 g/mol

The compound's unique structure allows it to interact with biological targets effectively, making it a candidate for drug development.

Antimicrobial Activity

Research has indicated that compounds similar to N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide exhibit significant antimicrobial properties. For instance, derivatives of benzo[d][1,3]dioxole have been tested against various bacterial strains, showing promising results in inhibiting growth.

Case Study: Antitubercular Activity

A study highlighted the effectiveness of related compounds in inhibiting Mur enzymes in Mycobacterium tuberculosis (Mtb). The binding interactions observed during docking studies suggested that these compounds could serve as inhibitors within the dTDP-rhamnose biosynthetic pathway, a critical target for tuberculosis treatment .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Research into similar isonicotinamide derivatives has shown their ability to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation.

Data Table: Anticancer Activity of Related Compounds

CompoundCancer TypeIC50 (µM)Mechanism of Action
Compound ABreast Cancer15.0Apoptosis induction
Compound BLung Cancer12.5Kinase inhibition
This compoundColon CancerTBDTBD

Neuroprotective Effects

Emerging evidence suggests that compounds containing the benzo[d][1,3]dioxole structure may offer neuroprotective benefits. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a significant role.

Case Study: Neuroprotection in Animal Models

In animal models of neurodegeneration, similar compounds have demonstrated the ability to reduce oxidative stress markers and improve cognitive function. These findings support further exploration into the neuroprotective applications of this compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional distinctions between the target compound and analogous molecules from recent literature:

Compound Name Core Structure Substituents Reported Applications Key Differentiators References
Target Compound Isonicotinamide - Benzo[d][1,3]dioxol-5-ylmethyl
- Tetrahydro-2H-pyran-4-yl methoxy
Not explicitly reported Unique combination of benzodioxole and THP-methoxy on isonicotinamide N/A
C26 : N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((5-bromothiophen-2-yl)methyl)(methyl)amino)acetamide Acetamide - Benzo[d][1,3]dioxol-5-ylmethyl
- 5-Bromothiophen-2-yl methylamino
Anti-Salmonella activity Acetamide backbone; bromothiophene substituent enhances hydrophobic interactions
SW-C165 : N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-bromobenzyl)(methyl)amino)acetamide Acetamide - Benzo[d][1,3]dioxol-5-ylmethyl
- 2-Bromobenzyl methylamino
Anti-Salmonella activity Bromobenzyl group may improve membrane permeability
D-19 : 1-(Benzo[d][1,3]dioxol-5-ylmethyl)-N-((4,6-dimethyl-2-oxo-1,2-dihydro)pyridin-3-yl)methyl)-2,5-dimethyl-1H-pyrrole-3-carboxamide Pyrrole-carboxamide - Benzo[d][1,3]dioxol-5-ylmethyl
- Dimethylpyridinone
Kinase inhibition (hypothesized) Pyrrole-carboxamide core; dimethylpyridinone enhances hydrogen-bonding capacity
Compound 1259612-71-9 : 3-(4-(5-methyl-1,3,4-oxadiazol-2-yl)phenoxy)-5-((tetrahydro-2H-pyran-4-yl)methoxy)-N-(thiazol-2-yl)benzamide Benzamide - Tetrahydro-2H-pyran-4-yl methoxy
- Oxadiazole-thiazole hybrid
Antimicrobial (speculative) Oxadiazole-thiazole motif; THP-methoxy improves solubility

Structural and Functional Insights

Core Scaffold Differences :

  • The target compound employs an isonicotinamide core, which differs from the acetamide (C26, SW-C165) or pyrrole-carboxamide (D-19) backbones of analogs. Isonicotinamide’s pyridine ring may confer distinct electronic properties, influencing target binding .
  • The THP-methoxy group in the target compound is shared with 1259612-71-9 but absent in C26/SW-C163. This substituent is associated with enhanced solubility and metabolic stability compared to halogenated groups (e.g., bromothiophene in C26) .

Benzodioxole Motif :

  • The benzodioxole moiety is a common feature across all compounds, suggesting its role in π-π stacking or interactions with hydrophobic binding pockets. However, its linkage via a methylene group in the target compound contrasts with the direct amide bonds in D-19 and C26 .

Biological Implications: Compounds like C26 and SW-C165 were designed to inhibit Salmonella pathogenicity via disruption of bacterial regulatory pathways. The target compound’s benzodioxole-THP combination could similarly target microbial or eukaryotic enzymes but remains unvalidated .

Q & A

Q. Q1. What are the recommended synthetic routes for N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide, and how do reaction conditions influence yield?

Methodological Answer :

  • Stepwise Functionalization : Begin with isonicotinic acid activation using coupling reagents (e.g., HATU or DCC) to introduce the tetrahydro-2H-pyran-4-ylmethoxy group at the 2-position. Subsequent amide coupling with benzo[d][1,3]dioxol-5-ylmethylamine requires careful pH control (e.g., potassium carbonate in acetonitrile) to avoid side reactions .
  • Yield Optimization : Use HPLC (High-Performance Liquid Chromatography) to monitor intermediates. For example, a purity of 95.5% was achieved for a structurally similar compound by optimizing solvent polarity and reaction time .

Q. Q2. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer :

  • Multi-Technique Approach : Combine 1^1H/13^{13}C NMR to confirm substitution patterns (e.g., methyleneoxy linkage in tetrahydro-2H-pyran) and LC-MS for molecular weight verification. For example, NMR chemical shifts in the range δ 3.5–4.5 ppm indicate methoxy groups, while aromatic protons in benzo[d][1,3]dioxole appear at δ 6.8–7.2 ppm .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or crystal packing, particularly for the tetrahydro-2H-pyran ring conformation .

Q. Q3. What stability considerations are critical for this compound under varying storage conditions?

Methodological Answer :

  • Degradation Studies : Perform accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring. Hydrolysis of the amide bond or oxidation of the benzodioxole moiety are common degradation pathways. Stabilize with inert atmospheres (argon) and desiccants .

Advanced Research Questions

Q. Q4. How can computational modeling predict the reactivity of this compound in catalytic systems?

Methodological Answer :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model electron density distribution. For example, the electron-deficient pyridine ring may act as a Lewis base in metal coordination, while the benzodioxole group influences steric hindrance .
  • Transition State Analysis : Identify energy barriers for nucleophilic attacks on the amide group using software like Gaussian or ORCA. Compare with experimental kinetic data to validate predictions .

Q. Q5. How should researchers resolve contradictory data in biological activity assays involving this compound?

Methodological Answer :

  • Controlled Replication : Standardize assay conditions (e.g., cell line passage number, solvent concentration) to minimize variability. For instance, discrepancies in IC50_{50} values may arise from DMSO solvent effects exceeding 0.1% v/v .
  • Orthogonal Assays : Cross-validate results using SPR (Surface Plasmon Resonance) for binding affinity and transcriptomics for downstream pathway activation .

Q. Q6. What strategies optimize the compound’s solubility for in vivo studies without altering pharmacodynamics?

Methodological Answer :

  • Co-Solvent Systems : Use ethanol/water mixtures (e.g., 10% EtOH) or cyclodextrin-based formulations to enhance solubility. Monitor plasma protein binding via equilibrium dialysis to ensure bioavailability .
  • Prodrug Design : Introduce transient hydrophilic groups (e.g., phosphate esters) cleaved enzymatically in vivo .

Q. Q7. How can reaction engineering improve scalability for this compound’s synthesis?

Methodological Answer :

  • Flow Chemistry : Implement continuous-flow reactors to enhance heat/mass transfer for exothermic amide coupling steps. For example, a residence time of 30 minutes at 60°C improved yield by 15% in similar systems .
  • Membrane Separation : Use nanofiltration to isolate intermediates, reducing purification steps. A 3 kDa membrane achieved >99% retention of high-MW byproducts .

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